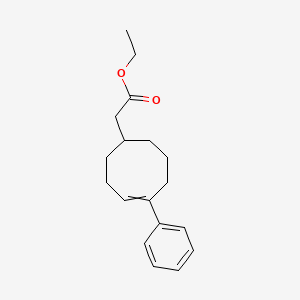
Ethyl (5-phenylcyclooct-4-en-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-phenylcyclooct-4-en-1-yl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various applications, including fragrances, flavors, and solvents. This particular compound features a cyclooctene ring with a phenyl group and an ethyl acetate moiety, making it a unique and interesting molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-phenylcyclooct-4-en-1-yl)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
R-COOH+C2H5OH→R-COOC2H5+H2O
where R represents the 5-phenylcyclooct-4-en-1-yl group. Common acid catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of esters like this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This helps in shifting the equilibrium towards the ester formation by removing water, a byproduct of the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-phenylcyclooct-4-en-1-yl)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester.
Aminolysis: Reaction with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Transesterification: Catalysts like sodium methoxide or sulfuric acid.
Aminolysis: Amines such as ammonia or primary amines.
Major Products
Hydrolysis: 5-phenylcyclooct-4-en-1-ylacetic acid and ethanol.
Reduction: 5-phenylcyclooct-4-en-1-ylmethanol.
Transesterification: Different esters depending on the alcohol used.
Aminolysis: Amides derived from the ester and the amine.
Scientific Research Applications
Ethyl (5-phenylcyclooct-4-en-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of Ethyl (5-phenylcyclooct-4-en-1-yl)acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Methyl butanoate: Known for its fruity aroma and used in flavorings.
Propyl ethanoate: Used in perfumes and flavorings
Uniqueness
Ethyl (5-phenylcyclooct-4-en-1-yl)acetate is unique due to its cyclooctene ring structure with a phenyl group, which imparts distinct chemical and physical properties compared to simpler esters. This structural complexity makes it an interesting compound for research and industrial applications .
Properties
CAS No. |
62702-27-6 |
|---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
ethyl 2-(5-phenylcyclooct-4-en-1-yl)acetate |
InChI |
InChI=1S/C18H24O2/c1-2-20-18(19)14-15-8-6-12-17(13-7-9-15)16-10-4-3-5-11-16/h3-5,10-12,15H,2,6-9,13-14H2,1H3 |
InChI Key |
RVWFILYNUDVFCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCCC(=CCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















